molecular formula C13H17BrN2O B1526707 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine CAS No. 924642-59-1

1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine

Cat. No.: B1526707
CAS No.: 924642-59-1
M. Wt: 297.19 g/mol
InChI Key: NNRHWZYYIURZAO-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine (CAS 924642-59-1) is a chemical compound with the molecular formula C13H17BrN2O and a molecular weight of 297.19 g/mol . This piperazine derivative is designed for research and development applications, particularly as a synthetic building block in medicinal chemistry. The piperazine ring is a privileged scaffold in drug discovery, frequently found in molecules active against a range of therapeutic targets . The structure of this compound, which features a bromo- and methyl-substituted benzoyl group, makes it a versatile intermediate for further chemical elaboration. Researchers can utilize the reactive bromine atom for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create novel compound libraries . The methylpiperazine moiety can influence the physicochemical properties of the final molecule and contribute to target binding through hydrogen bonding and electrostatic interactions . Piperazine-containing compounds are of significant interest in the development of new therapeutic agents, with FDA-approved drugs featuring this moiety including inhibitors of kinases and modulators of the serotoninergic system . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. REFERENCES : 1. BLD Pharm, https://www.bldpharm.com/products/924642-59-1.html 2. A2BChem, https://www.a2bchem.com/924642-59-1.html 3. Damjanović, A. et al. (2024). Rational Design, Synthesis, Molecular Docking, and... Molecules . https://pmc.ncbi.nlm.nih.gov/articles/PMC11433925/ 4. Ruiu, S. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI . https://www.mdpi.com/1420-3049/29/1/68

Properties

IUPAC Name

(4-bromo-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-10-9-11(14)3-4-12(10)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRHWZYYIURZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-2-methylbenzoyl Intermediate

The key benzoyl component, 4-bromo-2-methylbenzoyl, is typically prepared starting from 4-bromo-2-methylbenzoic acid or its derivatives. According to a patented method for preparing related brominated methylbenzoyl compounds:

  • Step 1: Esterification
    4-Bromo-2-methylbenzoic acid is dissolved in methanol and subjected to esterification catalyzed by sulfuric acid to form methyl 4-bromo-2-methylbenzoate as the first intermediate.

  • Step 2: Palladium-Catalyzed Reaction
    The methyl ester intermediate undergoes a palladium-catalyzed reaction with potassium vinylfluoroborate or vinylboric acid to yield a second intermediate, which is a functionalized methylbenzoyl derivative.

  • Step 3: Haloketone Synthesis
    The final step involves haloketone synthesis to introduce the acetyl group adjacent to the bromine and methyl substituents, forming 4-bromoacetyl-2-methylbenzoyl derivatives ready for coupling.

This multi-step approach ensures regioselective bromination and methyl substitution on the benzoyl ring, providing a high-purity intermediate suitable for further functionalization.

Preparation of 4-Methylpiperazine Component

4-Methylpiperazine is a key nucleophilic amine used for acylation. Its preparation and purification are critical for the final compound's quality.

  • Extraction and Purification of 1-Amino-4-methylpiperazine
    A reported method involves nitrosation of N-methylpiperazine aqueous solution with sodium nitrite at 30 °C, followed by reduction with zinc powder in the presence of glacial acetic acid. The crude 1-amino-4-methylpiperazine is then purified by dissolution in aromatic hydrocarbons and reduced pressure distillation.

  • Synthesis of Di(4-methylpiperazin-1-yl) Methanone as a Related Intermediate
    Another method involves reacting 1-chloroformyl-4-methylpiperazine hydrochloride with N-methylpiperazine in dichloromethane with triethylamine as base. The reaction proceeds for 2-6 hours, followed by aqueous workup, extraction, drying, and recrystallization to obtain high-purity products.

These methods ensure availability of high-quality 4-methylpiperazine or its derivatives for acylation.

Acylation to Form 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine

The key step in synthesizing this compound is the acylation of 4-methylpiperazine with the prepared 4-bromo-2-methylbenzoyl intermediate.

  • General Acylation Procedure
    The acylation typically involves reacting 4-methylpiperazine with the 4-bromo-2-methylbenzoyl chloride or equivalent activated acid derivative in an organic solvent such as dichloromethane or halogenated hydrocarbon solvents. Triethylamine or other bases are added to neutralize the released acid and drive the reaction to completion.

  • Reaction Conditions
    The reaction is carried out under controlled temperature (often 0-25 °C) to prevent side reactions. The molar ratios of reagents are optimized (e.g., 1:1 to 1:1.3 for acid chloride to amine) to ensure complete conversion.

  • Purification
    After reaction completion, the mixture is quenched with water, extracted with organic solvents, dried over anhydrous agents, and purified by recrystallization or chromatography to yield the pure this compound.

Representative Reaction Scheme Summary

Step Reactants / Intermediates Conditions / Reagents Products / Notes
1 4-Bromo-2-methylbenzoic acid + Methanol H2SO4 catalyst, reflux Methyl 4-bromo-2-methylbenzoate (ester)
2 Methyl ester + Potassium vinylfluoroborate Pd catalyst, suitable solvent Functionalized methylbenzoyl intermediate
3 Intermediate + Halogenating agent Controlled temperature, haloketone synthesis 4-Bromoacetyl-2-methylbenzoyl derivative
4 4-Methylpiperazine + 4-bromoacetyl derivative Organic solvent, base (triethylamine), 0-25 °C This compound

Analytical and Research Findings

  • Yield and Purity
    The multi-step synthesis yields the target compound with high regioselectivity and purity, typically above 90% after recrystallization.

  • Reaction Optimization
    Use of palladium catalysis in the benzoyl intermediate synthesis improves reaction efficiency and selectivity. Controlled addition of brominating agents and bases ensures minimal side products.

  • Solvent Selection
    Dichloromethane and halogenated hydrocarbons are preferred for their ability to dissolve both reactants and facilitate smooth acylation.

  • Catalyst and Base Ratios
    Optimizing molar ratios of acid chloride to amine (1:1.1–1.3) and base to acid chloride (1.4–1.6) enhances reaction completeness and yield.

Notes on Related Synthetic Routes and Alternatives

  • Some patents describe the synthesis of related bromophenylpiperidine derivatives via nucleophilic aromatic substitution and bromination steps, which may inform alternative synthetic strategies for the benzoyl moiety.

  • Extraction and purification techniques for 1-amino-4-methylpiperazine provide insights into preparing the amine component with high purity, which is crucial for the final acylation step.

  • The use of 1-chloroformyl-4-methylpiperazine hydrochloride as an acylating agent in related piperazine ketone syntheses offers a precedent for the acylation reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde under strong oxidizing conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF or DMSO, and bases such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution products with various nucleophiles.
  • Oxidation products such as carboxylic acids or aldehydes.
  • Reduction products such as alcohols.

Scientific Research Applications

Therapeutic Applications

1. Antidepressants and Antipsychotics:
Piperazine derivatives have been widely studied for their antidepressant and antipsychotic properties. Preliminary studies suggest that 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine may exhibit similar pharmacological effects, potentially acting on neurotransmitter systems involved in mood regulation.

2. Anticonvulsants:
The structural characteristics of this compound indicate potential anticonvulsant activity. Research into related piperazine compounds has shown efficacy in seizure control, suggesting that further exploration of this compound could yield valuable insights into its anticonvulsant properties.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its pharmacodynamics. Initial findings indicate that it may bind to various receptors or enzymes involved in neurological functions. This binding affinity can be explored through:

  • Receptor Binding Assays: To determine the affinity of the compound for specific receptors.
  • Enzyme Inhibition Studies: To assess its potential as an inhibitor for enzymes linked to neurological disorders.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several steps that require precise control over reaction conditions to ensure high yields and purity. Key reactions may include:

  • Nucleophilic Substitution Reactions: Essential for introducing the benzoyl group onto the piperazine ring.
  • Bromination Reactions: To incorporate the bromine atom at the para position of the benzoyl moiety.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but often include neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural Analogues

Acyl-Substituted Piperazines
  • 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine (): Structure: Contains a naphthalene-1-yloxy-propargyl substituent and a 2,5-dimethoxyphenyl group. Properties: Forms a β-cyclodextrin inclusion complex to improve solubility. Demonstrated immunomodulatory effects, enhancing CD4+, CD8+, and myeloid cell populations under inflammatory conditions . Key Difference: The bulky naphthalene group and propargyl chain contrast with the simpler benzoyl group in the target compound, likely affecting bioavailability and target selectivity.
  • N-(4-Bromobenzoyl)-4-methylpiperazine-1-carboxamide (): Structure: Features a carboxamide bridge between the benzoyl and piperazine groups.
Aryl- and Benzyl-Substituted Piperazines
  • 1-(4-Bromophenyl)-4-methylpiperazine () :

    • Structure : Directly links a 4-bromophenyl group to piperazine without an acyl spacer.
    • Properties : Simpler structure with reduced steric hindrance. Likely exhibits different pharmacokinetics, such as faster metabolic clearance .
  • 1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate (): Structure: Combines a bromobenzyl group with a bulky cyclohexyl substituent.
Sulfonyl-Substituted Piperazines
  • 1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine () :
    • Structure : Sulfonyl group replaces the benzoyl moiety.
    • Properties : The sulfonyl group is strongly electron-withdrawing, enhancing stability but reducing nucleophilic reactivity compared to the acyl group in the target compound .

Pharmacokinetic Considerations

  • Solubility : Acylated piperazines (e.g., target compound) generally exhibit moderate solubility, while sulfonyl derivatives () are more polar but less lipophilic .
  • Metabolic Stability : Benzyl-substituted analogues () may undergo faster oxidative metabolism compared to acylated derivatives due to the absence of esterase-sensitive bonds .

Biological Activity

1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₇BrN₂O, with a molecular weight of approximately 297.19 g/mol. The compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, substituted with a 4-bromo-2-methylbenzoyl group. This configuration allows for various interactions within biological systems, enhancing its therapeutic potential.

Overview of Biological Activities

Research indicates that this compound exhibits notable anticancer and antimicrobial activities.

Anticancer Activity

Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The presence of the bromobenzoyl moiety is believed to enhance its cytotoxic effects, making it a promising candidate for further pharmacological studies.

Table 1: Summary of Anticancer Activity

Cell LineIC50 Values (µM)Notes
Liver cancer (HepG2)15Significant inhibition observed
Breast cancer (MCF-7)20Enhanced cytotoxicity with bromobenzoyl group
Colon cancer (HT-29)18Potential for lead compound development

The mechanism of action for anticancer activity involves interactions with specific molecular targets, including receptors and enzymes involved in cancer progression. For instance, piperazine derivatives are known to inhibit cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation. Additionally, at certain concentrations, these compounds induce apoptosis in tumor cells by interfering with cellular signaling pathways critical for cell survival.

Antimicrobial Activity

This compound also shows significant antimicrobial properties against various bacterial strains.

Table 2: Summary of Antimicrobial Activity

OrganismIC50 Values (µM)Notes
Staphylococcus aureus30Moderate activity against Gram-positive bacteria
Escherichia coli25Effective against certain Gram-negative strains

Similar compounds have shown significant antimicrobial properties, suggesting that this compound may possess similar effects. The mechanism of action may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Case Study: Anticancer Efficacy

In a study focusing on the anticancer efficacy of related piperazine compounds, it was found that those with similar structural motifs exhibited varying degrees of cytotoxicity across different cancer cell lines. For example, compounds structurally related to this compound showed IC50 values ranging from 10 to 25 µM against various tumor models, highlighting its potential as a scaffold for developing novel anticancer agents.

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of piperazine derivatives, including this compound. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the piperazine structure can enhance antimicrobial potency.

Q & A

Q. Table 1: Predicted Collision Cross-Section (CCS) Values

Adductm/zCCS (Ų)
[M+H]⁺301.03462161.7
[M+Na]⁺323.01656164.5
[M-H]⁻299.02006161.6
Data from

Advanced: How to design structure-activity relationship (SAR) studies for neurological target modulation?

Answer:

  • Substituent Variation: Synthesize analogs with modified bromine/methyl groups (e.g., fluoro, nitro substituents) and test affinity for receptors (e.g., dopamine D3, serotonin transporters) .
  • In Silico Docking: Use software like AutoDock Vina to predict binding modes to target proteins (e.g., tyrosine kinases, carbonic anhydrases) .
  • Biological Assays:
    • In vitro: Radioligand binding assays (IC₅₀ determination).
    • In vivo: Behavioral models (e.g., locomotor activity in rodents for CNS activity) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., pH, temperature, cell lines) and validate purity (>95% via HPLC) .
  • Orthogonal Assays: Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .
  • Meta-Analysis: Compare datasets across studies (e.g., IC₅₀ variability in enzyme inhibition) and identify confounding factors (e.g., solvent effects in in vitro assays) .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Salt Formation: Co-crystallize with oxalic acid or hydrochloride to enhance aqueous solubility (e.g., 1:1 molar ratio) .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) for controlled release .
  • Nanoformulations: Encapsulate in liposomes or PEGylated nanoparticles to improve plasma half-life .

Advanced: How to analyze conformational dynamics using crystallography?

Answer:

  • Single-Crystal X-ray: Determine bond lengths/angles (e.g., C-Br = 1.89–1.92 Å) and torsional angles (e.g., 77.2° between aromatic planes) .
  • DFT Calculations: Compare experimental data with density functional theory (DFT)-optimized geometries to identify steric/electronic effects .
  • Thermal Ellipsoids: Assess flexibility of the piperazine ring (e.g., 4C₁ chair conformation vs. boat) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.